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Compound of Interest

Compound Name: Peramivir

Cat. No.: B1360327

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Peramivir (BCX-1812) is a potent and selective inhibitor of the influenza virus neuraminidase,
an essential enzyme for the replication and propagation of the virus.[1] Developed by BioCryst
Pharmaceuticals through a structure-based drug design approach, Peramivir is the first
intravenously administered neuraminidase inhibitor to be approved for the treatment of acute
uncomplicated influenza.[1][2] Its unique cyclopentane structure and intravenous route of
administration offer a valuable therapeutic alternative, particularly for patients who are unable
to take oral or inhaled antivirals.[1] This technical guide provides a comprehensive overview of
the discovery, synthesis, mechanism of action, and biological evaluation of Peramivir.

Discovery and Lead Optimization

The development of Peramivir is a prime example of structure-based drug design.[1] The
process began with the goal of creating a potent neuraminidase inhibitor with a novel scaffold
that would offer advantages over existing treatments.

The drug discovery workflow for Peramivir can be summarized as follows:
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Figure 1: Drug Discovery Workflow of Peramivir.

Researchers utilized the known crystal structure of influenza neuraminidase to design and
synthesize novel cyclopentane-based inhibitors. This scaffold was chosen to explore new
chemical space compared to the cyclohexene ring of oseltamivir. Structure-activity relationship
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(SAR) studies were conducted to optimize the substituents on the cyclopentane ring to
maximize interactions with the active site of the neuraminidase enzyme. A key feature of
Peramivir is its positively charged guanidinyl group, which forms strong interactions with
conserved acidic residues in the enzyme's active site, contributing to its high potency.

Chemical Synthesis of Peramivir

Several synthetic routes for Peramivir have been reported. A common and efficient approach
starts from the readily available Vince lactam, (-)-2-azabicyclo[2.2.1]hept-5-en-3-one. The

following diagram illustrates a representative synthetic pathway.
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Figure 2: Synthetic Pathway of Peramivir.
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Experimental Protocols:

Synthesis of Peramivir (Improved Route with 34% Overall Yield)

An improved synthetic route has been developed with a total yield of 34%. Key improvements
include a catalytic 1,3-dipolar cycloaddition, the use of NaBH4-NiCI2 for reductive ring
cleavage, and a greener guanylation method.

Step 1: 1,3-Dipolar Cycloaddition

In a key step, the nitrile oxide generated from 2-ethylbutanal oxime undergoes a 1,3-dipolar
cycloaddition with a cyclopentane derivative. The use of activated sodium hypochlorite (10%)
as an oxidizing agent provides the desired cycloadduct in 61-68% yield.

Step 2: Reductive Ring Cleavage of the Isoxazoline

The isoxazoline ring is reductively cleaved using a combination of sodium borohydride (NaBH4)
and nickel(Il) chloride (NiCl2). This method serves as a more cost-effective alternative to the
use of platinum(lV) oxide (PtO2).

Step 3: Guanidinylation

The final step involves the incorporation of the guanidino group. An innovative and more
environmentally friendly method utilizes chloroformamidine hydrochloride as the amidino
reagent, which avoids the use of the highly toxic mercuric chloride (HgCI2).

Mechanism of Action

Peramivir functions by inhibiting the neuraminidase enzyme of influenza A and B viruses.
Neuraminidase is a glycoprotein on the surface of the influenza virus that is crucial for the
release of newly formed virus particles from infected cells. It achieves this by cleaving sialic
acid residues from the host cell's surface, to which the viral hemagglutinin is bound. By
blocking the active site of neuraminidase, Peramivir prevents this cleavage, causing the newly
synthesized viruses to aggregate at the cell surface and preventing their release and
subsequent infection of other cells.
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Figure 3: Mechanism of Action of Peramivir.

Quantitative Data
In Vitro Neuraminidase Inhibitory Activity

The inhibitory activity of Peramivir against various influenza virus strains is typically measured
as the 50% inhibitory concentration (IC50).
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Influenza Virus Strain Peramivir IC50 (nM) Reference
Influenza A

A/HIN1 1.11-2.81

A/H3N2 1.11-281

A(H1N1)pdm09 31.3+10.3 (H275Y mutant)

Avian H7N9 184.7 (R294K mutant)

Influenza B

B 0.74 £ 0.33

Pharmacokinetic Properties

Peramivir is administered intravenously, resulting in rapid and complete bioavailability.
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Parameter Value Population Reference
o ) Single 600 mg IV
Administration _ _ Adults
infusion
Tmax (Time to peak ) )
) End of infusion Adults
concentration)
Half-life (t1/2) ~20 hours Adults
) Primarily unchanged
Excretion o Adults
in urine (~90%)
Volume of Distribution ~ 300-400 mL/kg Adults
Protein Binding <18% Adults
Dosage in Renal
Impairment
CLcr 30-49 mL/min 200 mg Adults
CLcr <30 mL/min 100 mg Adults
o ) 12 mg/kg (up to 600
Pediatric Dosing 2-12 years

mg)

600 mg

13-17 years

Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza
neuraminidase.

Materials:
¢ Influenza virus stock
o 2'-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid (MUNANA) substrate

e Assay buffer (e.g., MES buffer with CaCl2)

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Stop solution (e.g., ethanol/NaOH mixture)
e 96-well black microplates

e Fluorometer

Procedure:

 Virus Titration: Perform serial dilutions of the virus stock to determine the optimal
concentration that gives a robust fluorescent signal within the linear range of the fluorometer.

« Inhibitor Preparation: Prepare serial dilutions of Peramivir in the assay buffer.

o Assay Setup: In a 96-well plate, add the diluted virus to wells containing the serially diluted
Peramivir or control. Incubate at room temperature.

e Enzymatic Reaction: Add the MUNANA substrate to all wells and incubate at 37°C.
o Stopping the Reaction: Add the stop solution to each well.

» Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission
wavelengths (e.g., 355 nm excitation and 460 nm emission).

o Data Analysis: Calculate the IC50 value, which is the concentration of Peramivir that inhibits
50% of the neuraminidase activity.

Plague Reduction Assay

This cell-based assay determines the concentration of an antiviral compound required to
reduce the number of virus-induced plaques by 50% (EC50).

Materials:
o Madin-Darby Canine Kidney (MDCK) cells
e Influenza virus stock

e Growth medium (e.g., DMEM with supplements)
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e Semi-solid overlay (e.g., Avicel or agarose) containing trypsin

e Crystal violet staining solution

o 6-well or 12-well plates

Procedure:

e Cell Seeding: Seed MDCK cells in multi-well plates to form a confluent monolayer.
 Virus Dilution: Prepare serial dilutions of the influenza virus stock.

« Infection: Infect the MDCK cell monolayers with the diluted virus in the presence of varying
concentrations of Peramivir.

o Overlay Application: After an incubation period, remove the virus inoculum and add the semi-
solid overlay.

 Incubation: Incubate the plates for several days to allow for plaque formation.
e Plague Visualization: Fix the cells and stain with crystal violet to visualize the plaques.

o Data Analysis: Count the number of plaques at each drug concentration and calculate the
EC50 value.

Conclusion

Peramivir represents a significant advancement in the treatment of influenza, offering a potent,
intravenously administered option for a broad range of patients. Its discovery through rational,
structure-based drug design highlights the power of this approach in modern medicinal
chemistry. The synthesis of Peramivir has been optimized to be efficient and scalable. With a
well-characterized mechanism of action and a favorable pharmacokinetic profile, Peramivir
continues to be a valuable tool in the clinical management of influenza.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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